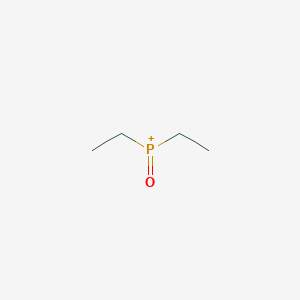

(Ethylphosphonoyl)ethane

Description

The exact mass of the compound Diethylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OP/c1-3-6(5)4-2/h3-4H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXVNGVYXSQARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457147 | |

| Record name | DIETHYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-33-0 | |

| Record name | DIETHYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylphosphonoyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (Ethylphosphonoyl)ethane via the Michaelis-Arbuzov Reaction

Introduction

The formation of a carbon-phosphorus (C-P) bond is a foundational transformation in organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in medicinal chemistry, materials science, and agriculture.[1][2] Among the methodologies for creating this crucial bond, the Michaelis-Arbuzov reaction stands as a robust and widely utilized protocol.[3] First discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction facilitates the synthesis of phosphonates, phosphinates, and phosphine oxides.[4]

This technical guide provides an in-depth exploration of the Michaelis-Arbuzov reaction, with a specific focus on the synthesis of (ethylphosphonoyl)ethane, more commonly known as diethyl ethylphosphonate. This compound serves as a valuable synthetic intermediate and finds application as a halogen-free flame retardant.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss key reaction parameters and potential side reactions, and present characterization data for the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

The Michaelis-Arbuzov Reaction: A Mechanistic Overview

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[7] The reaction proceeds through a two-step SN2 mechanism.[8][9]

Step 1: Nucleophilic Attack and Formation of a Phosphonium Intermediate

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide.[10][11] This results in the displacement of the halide ion and the formation of a quasi-phosphonium salt intermediate.[4][12] The rate of this initial step is influenced by the electronic properties of the phosphite; electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction.[13][14]

Step 2: Dealkylation of the Phosphonium Intermediate

The displaced halide anion then acts as a nucleophile and attacks one of the alkoxy groups on the phosphonium intermediate.[9][11] This SN2 reaction leads to the formation of the pentavalent phosphonate product and a new alkyl halide as a byproduct.[4] The removal of this volatile alkyl halide byproduct can help to drive the reaction to completion.[11]

For the synthesis of diethyl ethylphosphonate, the reaction involves triethyl phosphite and an ethyl halide, typically ethyl iodide or ethyl bromide. The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[13]

Visualizing the Reaction Mechanism

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Diethyl Ethylphosphonate

This protocol outlines a standard laboratory procedure for the synthesis of diethyl ethylphosphonate. As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Materials and Equipment

| Material/Equipment | Purpose |

| Triethyl phosphite | Reactant |

| Ethyl iodide | Reactant |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of volatile materials |

| Heating mantle with stirrer | For heating and mixing the reaction |

| Distillation apparatus | For purification of the product |

| Inert atmosphere (Nitrogen or Argon) | To prevent side reactions with air/moisture |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Charging Reactants: To the flask, add triethyl phosphite. While stirring, slowly add ethyl iodide to the triethyl phosphite. The reaction is often exothermic, so controlled addition is important.[11]

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 120-160 °C.[9] The progress of the reaction can be monitored by observing the disappearance of the starting materials using techniques like ³¹P NMR spectroscopy.[11] The reaction is generally complete within a few hours.[14]

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials.[11] The desired diethyl ethylphosphonate is obtained as a colorless oil.[11]

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for the synthesis of diethyl ethylphosphonate.

Key Reaction Parameters and Troubleshooting

The success and efficiency of the Arbuzov reaction are contingent on several factors:

-

Purity of Reagents: Trialkyl phosphites are susceptible to oxidation and hydrolysis.[9] It is crucial to use pure, and preferably freshly distilled, reagents to ensure optimal reactivity.

-

Reaction Temperature: The classical Arbuzov reaction often requires elevated temperatures to proceed at a practical rate.[9] However, excessively high temperatures can lead to the decomposition of reactants or products.

-

Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the trialkyl phosphite can help ensure the complete consumption of the alkyl halide.[9]

-

Side Reactions: A potential side reaction is the reaction of the generated ethyl halide byproduct with another molecule of triethyl phosphite.[9] This can be mitigated by removing the volatile byproduct as it is formed.

Product Characterization

The synthesized diethyl ethylphosphonate can be characterized using various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅O₃P | [15] |

| Molecular Weight | 166.16 g/mol | [15] |

| Appearance | Colorless, transparent liquid | [5][16] |

| Density | 1.024 g/mL at 20 °C | [17] |

| Refractive Index | n20/D 1.417 | [17] |

| ¹H NMR | Spectral data available | [15][18] |

| ³¹P NMR | Spectral data available | [19] |

| IR Spectrum | Spectral data available | [15] |

Applications in Research and Drug Development

Organophosphonates, such as diethyl ethylphosphonate, are of significant interest in the pharmaceutical industry. They can act as stable mimics of phosphates and carboxylates, which are ubiquitous in biological systems.[14] This property makes them valuable for designing enzyme inhibitors and other biologically active molecules.[1] For instance, phosphonates have been incorporated into antiviral and anticancer agents.[2] Furthermore, the C-P bond is metabolically stable, which is a desirable characteristic for drug candidates.

Beyond pharmaceuticals, diethyl ethylphosphonate is widely used as a halogen-free flame retardant, particularly in polyurethanes.[5][16] Its incorporation into polymers enhances their fire resistance by promoting char formation, which acts as a protective barrier.[5]

Conclusion

The Michaelis-Arbuzov reaction is a powerful and versatile tool for the synthesis of organophosphorus compounds. The synthesis of diethyl ethylphosphonate via this method is a classic example that highlights the reaction's utility and mechanism. By carefully controlling reaction conditions and understanding the underlying principles, researchers can efficiently synthesize this and other valuable phosphonates for a wide range of applications, from drug discovery to materials science. This guide provides a solid foundation for scientists and professionals to confidently approach this important synthetic transformation.

References

- Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link][1][2][7]

- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.

- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate.

- PubMed. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link][2]

- Babu, B. H., Prasad, G. S., Raju, C. N., & Rao, M. V. B. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. [Link][3]

- ResearchGate. (n.d.). Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d) concurrent processes: diethyl ethylphosphonate generation (b), di-phosphonation (c) and cyclization (d).

- Organic Syntheses. (n.d.). DIETHYL BENZYLPHOSPHONATE.

- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.

- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction).

- J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction.

- Oregon State University. (n.d.). Reactions of Tertiary Phosphites with Alkyl Iodides in Acetonitrile.

- MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. International Journal of Molecular Sciences, 23(20), 12345. [Link]

- Organic Chemistry Portal. (2011). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Organic Letters, 13(6), 1270-1273. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate.

- SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts.

- YouTube. (2023, February 3). Arbuzov Reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology.

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Diethyl Ethylphosphonate [irocoatingadditive.com]

- 17. 乙基膦酸二乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 18. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

Diethyl ethylphosphonate CAS number 78-38-6 properties

An In-depth Technical Guide to Diethyl Ethylphosphonate (CAS 78-38-6)

Authored by: Gemini, Senior Application Scientist

Abstract

Diethyl ethylphosphonate (DEEP), registered under CAS number 78-38-6, is an organophosphorus compound of significant industrial and research interest.[1] Characterized by its chemical formula C₆H₁₅O₃P, it presents as a colorless, transparent liquid with a mild, sweet odor.[1][2] Its utility spans a wide range of applications, from serving as a highly efficient halogen-free flame retardant to being a critical intermediate in the synthesis of fine chemicals, pesticides, and pharmaceuticals.[3][4] This guide provides a comprehensive technical overview of Diethyl ethylphosphonate, detailing its physicochemical properties, spectroscopic signature, synthesis pathways, key chemical reactions, and established applications. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals working with this versatile compound.

Physicochemical Properties

The physical and chemical characteristics of DEEP are fundamental to its handling, storage, and application. It is a stable compound under standard conditions but is susceptible to hydrolysis in acidic or basic environments.[5][6] It is miscible with many common organic solvents, including alcohol and ether, but has limited solubility in water.[4][5]

Table 1: Physical and Chemical Properties of Diethyl Ethylphosphonate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 78-38-6 | [5] |

| Molecular Formula | C₆H₁₅O₃P | [2] |

| Molecular Weight | 166.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Mild, sweet | [1][2] |

| Density | 1.024 g/mL at 20 °C | [5] |

| Boiling Point | 198 °C at 760 Torr; 82-83 °C at 11 mmHg | [1][5] |

| Flash Point | 105 °C | [5] |

| Refractive Index (n20/D) | 1.4163 - 1.417 | [1][2] |

| Vapor Pressure | 0.31 mmHg at 25 °C | [2] |

| Water Solubility | Slightly soluble | [2][5] |

| Solvent Solubility | Miscible with alcohol, ether, chloroform, dichloromethane | [5] |

| Stability | Stable, but hydrolyzes under acidic or basic conditions |[5][7] |

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment of DEEP rely on standard spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data Summary for Diethyl Ethylphosphonate

| Technique | Expected Characteristics | Reference(s) |

|---|---|---|

| ¹H NMR | Signals corresponding to two ethoxy groups and one P-ethyl group. Protons on carbons adjacent to oxygen or phosphorus will be downfield and show characteristic P-H and H-H coupling. | [8] |

| ¹³C NMR | Four distinct carbon signals corresponding to the two unique methylene and two unique methyl carbons of the ethyl groups. | [9] |

| ³¹P NMR | A single resonance in the phosphonate region, with its chemical shift indicative of the P(V) oxidation state. | [10] |

| IR Spectroscopy | Strong P=O stretch (~1250 cm⁻¹), P-O-C stretches (~1030-1050 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹). | [11] |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 166, along with characteristic fragmentation patterns from the loss of ethoxy and ethyl groups. |[11] |

Synthesis of Diethyl Ethylphosphonate

The primary industrial route for synthesizing Diethyl ethylphosphonate is the Michaelis-Arbuzov reaction. This powerful method involves the thermal rearrangement of a trialkyl phosphite, in this case, triethyl phosphite, catalyzed by an alkyl halide such as ethyl iodide.[12] The reaction proceeds via a quasi-phosphonium salt intermediate which then dealkylates to form the stable P=O bond of the phosphonate.

An alternative method is the Michaelis–Becker reaction, which involves the reaction of sodium diethyl phosphite with an ethyl halide.[13] While effective, the Michaelis-Arbuzov rearrangement is often preferred for its operational simplicity.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Rearrangement

Causality: This protocol is designed to maximize yield and control the exothermic reaction. Using a "heel" of the final product helps maintain a stable reaction temperature above the boiling point of the triethyl phosphite reactant, ensuring the reaction proceeds efficiently.[12] The slow addition of the phosphite reactant is critical for managing the exotherm and preventing runaway reactions.[12]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: Charge the flask with a "heel" of Diethyl ethylphosphonate (approx. 20-25% of the total triethyl phosphite to be used) and the catalyst, ethyl iodide (typically 1-5 mol%).[12]

-

Heating: Heat the reaction mixture in an oil bath to a temperature of 175-185 °C.[12]

-

Reagent Addition: Begin the slow, dropwise addition of triethyl phosphite from the addition funnel. The rate of addition should be controlled to maintain the reaction temperature within the specified range, managing the exothermic nature of the rearrangement.

-

Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring for 5-10 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., ³¹P NMR or GC).

-

Workup and Purification: Allow the reaction mixture to cool to room temperature. The crude product is then purified by vacuum distillation to yield pure Diethyl ethylphosphonate.

Key Chemical Reactions

DEEP's reactivity is centered around the phosphonate functional group. Its stability makes it a reliable component in many formulations, but it can undergo specific transformations under certain conditions.

Hydrolysis

Under either acidic or basic conditions, DEEP will hydrolyze to yield ethylphosphonic acid and two equivalents of ethanol.[2][4] This reactivity is an important consideration for its storage and in applications where it may be exposed to moisture or extreme pH.

Reactivity with Reducing and Oxidizing Agents

Like other organophosphates, DEEP can react with strong reducing agents to form highly toxic and flammable phosphine gas.[5][6] Conversely, partial oxidation may result in the release of toxic phosphorus oxides.[5][6] These reactions underscore the need for careful handling and avoiding contact with incompatible materials.

Applications in Research and Industry

The unique combination of phosphorus content, stability, and low viscosity makes DEEP a valuable compound in several fields.

-

Flame Retardant: One of its primary industrial uses is as a halogen-free additive flame retardant, particularly in rigid polyurethane foams.[3][14] It functions by promoting char formation during combustion, creating a protective barrier that inhibits the spread of fire.[3]

-

Chemical Intermediate: DEEP serves as a versatile building block in organic synthesis. It is a precursor for creating a variety of other organophosphorus compounds, including pesticides, herbicides, and reagents for phosphinoalkene and phosphinoalkyne synthesis.[3][4][15]

-

Industrial Additive: It is also employed as a gasoline additive, an antifoam agent, a plasticizer for polymers, a textile conditioner, and an antistatic agent.[2][15]

-

Emerging Technologies: Research is underway to incorporate DEEP into electrolytes for lithium-ion batteries. Its flame-retardant properties are being explored to enhance battery safety by mitigating the risks associated with flammable conventional electrolytes.[3]

Safety and Toxicology

DEEP is classified as a hazardous substance and requires careful handling.

-

Health Hazards: The compound is harmful if swallowed.[16][17] It is known to cause serious eye damage and skin irritation.[7][16][18] Inhalation of vapors may cause respiratory irritation.[18]

-

Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[18][19] An eyewash station and safety shower should be readily accessible.[18]

-

Environmental Hazards: DEEP is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[16][18] Release into the environment should be avoided, and the compound must be disposed of as hazardous waste according to local regulations.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, acids, and bases.[5][6]

Conclusion

Diethyl ethylphosphonate (CAS 78-38-6) is an organophosphorus compound with a well-established and growing profile of applications. Its role as a halogen-free flame retardant is of particular industrial importance, while its utility as a synthetic intermediate continues to be exploited in the development of new materials and molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in both research and industrial settings.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate.

- Chem Service. (2017). SAFETY DATA SHEET - Diethyl ethylphosphonate.

- Cheméo. (n.d.). Chemical Properties of Phosphonic acid, ethyl-, diethyl ester (CAS 78-38-6).

- Google Patents. (1995). US5473093A - Process for the synthesis of diethyl ethylphosphonate.

- Clinivex. (n.d.). Diethyl Ethylphosphonate Supplier.

- LookChem. (n.d.). What is Diethyl Ethylphosphonate - Properties & Specifications.

- PrepChem.com. (n.d.). Synthesis of diethyl 1-(N-formylamino)-ethyl-phosphonate.

- Wikipedia. (n.d.). Diethylphosphite.

- Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.

- SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts.

- SpectraBase. (n.d.). ETHYL DIETHYLPHOSPHINATE - Optional[31P NMR] - Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8610, Diethyl ethylmalonate.

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]

- 5. DIETHYL ETHYLPHOSPHONATE CAS#: 78-38-6 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 78-38-6 | CAS DataBase [m.chemicalbook.com]

- 8. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 9. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 13. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 14. Diethyl Ethylphosphonate [irocoatingadditive.com]

- 15. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

Michaelis-Becker synthesis of diethyl ethylphosphonate

An In-Depth Technical Guide to the Michaelis-Becker Synthesis of Diethyl Ethylphosphonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Michaelis-Becker reaction, with a specific focus on the synthesis of diethyl ethylphosphonate. It delves into the underlying reaction mechanism, presents a detailed, field-proven experimental protocol, and discusses critical process parameters, safety considerations, and characterization techniques. This document is designed to serve as a practical resource for chemists in research and development, offering the technical depth required for successful synthesis and a foundational understanding of the reaction's principles.

Introduction: Contextualizing the Michaelis-Becker Reaction

The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds, from flame retardants to critical pharmaceutical intermediates.[1] Two of the most prominent methods for creating this bond on an sp³-hybridized carbon are the Michaelis-Arbuzov and the Michaelis-Becker reactions.[2][3]

The Michaelis-Arbuzov reaction, discovered by August Michaelis and further explored by Aleksandr Arbuzov, typically involves the reaction of a trialkyl phosphite with an alkyl halide.[4][5] This reaction proceeds through a quasi-phosphonium salt intermediate and generally requires elevated temperatures to drive the dealkylation step.[6]

The Michaelis-Becker reaction, conversely, offers a complementary pathway. It utilizes a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) and a strong base to generate a nucleophilic phosphonate anion.[7] This anion then displaces a halide from an alkyl halide in a classic SN2 reaction.[2] A key advantage of the Michaelis-Becker synthesis is that it often proceeds under milder conditions, typically at or slightly above room temperature, making it suitable for thermally sensitive substrates.[2] However, its reliance on a strong base can be a limitation for substrates with base-labile functional groups.[8]

This guide focuses exclusively on the , a representative and widely used dialkyl alkylphosphonate.

Reaction Mechanism and Causality

Understanding the mechanism of the Michaelis-Becker reaction is paramount to troubleshooting and optimizing the synthesis. The process can be dissected into two primary stages:

-

Deprotonation of Diethyl Phosphite: Diethyl phosphite exists in tautomeric equilibrium, with the phosphonate form, (CH₃CH₂O)₂P(O)H, overwhelmingly favored over the phosphite form, (CH₃CH₂O)₂P-OH.[9] The hydrogen atom bonded directly to the phosphorus is acidic and can be removed by a strong base. In this protocol, sodium ethoxide is the base of choice. The ethoxide anion abstracts the acidic proton from diethyl phosphite to generate a highly nucleophilic sodium diethyl phosphite salt. The choice of sodium ethoxide is strategic; it is readily prepared in situ from sodium metal and the ethanol solvent, preventing the introduction of competing nucleophiles or cations.

-

Nucleophilic Substitution (SN2): The resulting diethyl phosphite anion is a potent nucleophile. It attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction.[2] This step forms the critical C-P bond and regenerates a sodium halide salt (NaBr or NaI) as a byproduct. The reaction is typically conducted in a polar aprotic solvent to solvate the cation and facilitate the SN2 pathway.

The overall transformation is a robust and high-yielding method for the specific construction of the C-P bond.

Caption: The two-stage mechanism of the Michaelis-Becker reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of diethyl ethylphosphonate from diethyl phosphite and ethyl bromide on a laboratory scale.

Safety Precautions:

-

Sodium Metal: Reacts violently with water and alcohols. Handle with forceps, cut under mineral oil, and weigh in a dry, inert atmosphere. Ensure no water is present in the reaction vessel or solvents.[10]

-

Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents to prevent quenching the sodium ethoxide.

-

Inert Atmosphere: The reaction is moisture-sensitive and should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[11]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalence | Amount | Density (g/mL) |

| Sodium (Na) | 22.99 | 0.20 | 1.0 | 4.6 g | N/A |

| Anhydrous Ethanol | 46.07 | ~4.3 | ~21.5 | 250 mL | 0.789 |

| Diethyl Phosphite | 138.10 | 0.20 | 1.0 | 27.6 g (25.7 mL) | 1.072 |

| Ethyl Bromide | 108.97 | 0.22 | 1.1 | 24.0 g (16.5 mL) | 1.46 |

Step-by-Step Synthesis Workflow

Part A: Preparation of Sodium Ethoxide Solution

-

Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

-

Solvent Addition: Add 150 mL of anhydrous ethanol to the flask via cannula or a dry syringe.

-

Sodium Addition: Carefully cut 4.6 g (0.20 mol) of sodium metal into small pieces while submerged in mineral oil. Quickly rinse the pieces with anhydrous hexane to remove the oil, and add them one at a time to the stirring ethanol.

-

Reaction Completion: Allow the mixture to stir until all the sodium has completely dissolved. This may require gentle heating. Cool the resulting colorless sodium ethoxide solution to 0 °C in an ice bath.[13]

Part B: C-P Bond Formation

-

Reagent Addition: Slowly add 27.6 g (0.20 mol) of diethyl phosphite to the cold sodium ethoxide solution dropwise via a syringe over 30 minutes, maintaining the temperature below 10 °C.

-

Causality: The deprotonation of diethyl phosphite is also exothermic. A slow, cold addition prevents a rapid temperature increase and potential side reactions.

-

-

Formation of the Nucleophile: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the sodium diethyl phosphite salt.

-

Alkyl Halide Addition: Add 24.0 g (0.22 mol) of ethyl bromide dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

-

Causality: A slight excess (1.1 equivalents) of the alkylating agent ensures the complete consumption of the phosphite anion. The slow addition controls the exotherm of the SN2 reaction.

-

-

Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir at room temperature for 12-18 hours, or until TLC/GC-MS analysis indicates the consumption of the diethyl phosphite starting material. A fine white precipitate of sodium bromide will form as the reaction proceeds.

Part C: Workup and Purification

-

Solvent Removal: Remove the bulk of the ethanol solvent using a rotary evaporator.

-

Salt Removal: Add ~100 mL of diethyl ether to the resulting slurry and stir for 10 minutes. Remove the precipitated sodium bromide by vacuum filtration, washing the filter cake with additional diethyl ether (2 x 25 mL).

-

Causality: The organic product is soluble in diethyl ether, while the inorganic salt (NaBr) is not, allowing for a simple separation by filtration.

-

-

Aqueous Wash: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).[14] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Final Concentration: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude diethyl ethylphosphonate as a colorless to pale yellow oil.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 82-84 °C at 11 mmHg .[15]

-

Causality: Vacuum distillation is necessary because the product has a high boiling point at atmospheric pressure (~198 °C), and heating to this temperature could cause decomposition.[15]

-

Caption: Experimental workflow for the synthesis of diethyl ethylphosphonate.

Product Characterization

The identity and purity of the final product, a colorless liquid, should be confirmed using standard analytical techniques.[1][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the two ethoxy groups and the ethyl group attached to the phosphorus. The P-CH₂ protons will appear as a doublet of quartets due to coupling with both the adjacent methyl protons and the phosphorus atom.

-

³¹P NMR: Will show a single resonance characteristic of an alkylphosphonate.

-

¹³C NMR: Will confirm the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: A strong absorbance band around 1250 cm⁻¹ is characteristic of the P=O stretch.[16]

-

Mass Spectrometry (MS): Will show the molecular ion peak (m/z = 166.16) and a characteristic fragmentation pattern.[15]

-

Refractive Index: The refractive index should be approximately n²⁰/D 1.416-1.417.[15][17]

Conclusion

The Michaelis-Becker reaction is a powerful and reliable method for synthesizing diethyl ethylphosphonate and other dialkyl alkylphosphonates. Its primary advantages lie in the use of readily available starting materials and mild reaction conditions compared to the high temperatures often required for the Michaelis-Arbuzov reaction. By carefully controlling stoichiometry, temperature, and atmospheric moisture, this protocol provides a reproducible pathway to a high-purity product. This guide provides the necessary technical depth, from mechanistic theory to practical execution, to empower researchers to confidently apply this important transformation in their work.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate.

- Abbaspour, K., et al. (2021). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Omega.

- Bright, D. S. (1995). Process for the synthesis of diethyl ethylphosphonate. U.S. Patent No. 5,473,093. Google Patents.

- Kuźnik, A., et al. (2022). One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. ResearchGate.

- Wikipedia (n.d.). Diethylphosphite.

- Organic Syntheses (n.d.). Diethyl (dichloromethyl)phosphonate. Org. Synth. Coll. Vol. 9, p.296 (1998).

- NIST (n.d.). Ethylphosphonic acid, diethyl ester. NIST Chemistry WebBook, SRD 69.

- NPTEL (n.d.). Lecture 23 : Phosphorus-Containing Compounds.

- Wikipedia (n.d.). Michaelis–Arbuzov reaction.

- van der Veken, P., et al. (2018). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 23(12), 3108.

- Organic Syntheses (n.d.). Ethyl phenylcyanoacetate. Org. Synth. Coll. Vol. 4, p.441 (1963).

- Wikipedia (n.d.). Michaelis–Becker reaction.

- Fakhraian, H., et al. (2005). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(3), 511-517.

- Chemistry Learner (n.d.). Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS.

- Sciencemadness.org (2020). Synthesis, storage of sodium ethoxide. Forum Discussion.

- Organic Chemistry Portal (n.d.). Arbuzov Reaction.

- Organic Syntheses (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Org. Synth. Coll. Vol. 7, p.181 (1990).

- Wikiwand (n.d.). Michaelis–Becker reaction.

- PrepChem.com (n.d.). Synthesis of diethyl phthalimidoethylphosphonate.

- SpectraBase (n.d.). Diethyl [2- ( 4'-methylphenyl) ethyl] phosphonate.

- Organic Syntheses (n.d.). Diethyl Benzylphosphonate. Org. Synth. 2011, 88, 326.

- SciSpace (n.d.). Application of diethyl ethynylphosphonate to the synthesis of 3‐phosphonylated β‐lactams via the Kinugasa reaction.

- Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432.

- ResearchGate (n.d.). Synthesis of phosphonic acid compounds via Michaelis-Becker reaction.

- Al-Rawashdeh, N. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Pharmaceuticals, 15(3), 389.

- Princeton University EHS (n.d.). Phosphorus.

- H.E.L Group (n.d.). Critical Considerations in Process Safety.

- Haz-Map (n.d.). Diethyl ethylphosphonate.

- Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 3(7), 688–694.

- University of Delhi (2015). B.Sc. (Hons) Course in Biomedical Science.

Sources

- 1. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (PDF) Application of diethyl ethynylphosphonate to the synthesis of 3‐phosphonylated β‐lactams via the Kinugasa reaction (2017) | Emilia Obijalska | 4 Citations [scispace.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 10. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Sciencemadness Discussion Board - Synthesis, storage of sodium ethoxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethylphosphonic acid, diethyl ester [webbook.nist.gov]

- 17. Diethyl ethylphosphonate = 98.0 GC 78-38-6 [sigmaaldrich.com]

Physical and chemical properties of diethyl ethylphosphonate

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Ethylphosphonate

Introduction

Diethyl ethylphosphonate (DEEP), a key organophosphorus compound, holds a significant position in synthetic chemistry and materials science. Identified by its CAS number 78-38-6, this phosphonic acid ester is recognized for its utility as a chemical intermediate, a flame retardant, and a versatile reagent in organic synthesis.[1][2] This guide offers a comprehensive exploration of the core physical and chemical properties of DEEP, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application and handling. We will delve into its structural characteristics, spectroscopic signature, chemical reactivity, and established experimental protocols, grounding all claims in authoritative data.

Molecular Structure and Identification

The chemical behavior of diethyl ethylphosphonate is fundamentally dictated by its molecular architecture. It features a central phosphorus atom in a tetrahedral geometry, double-bonded to one oxygen atom, single-bonded to an ethyl group, and single-bonded to two ethoxy groups. This structure is the foundation of its reactivity and physical characteristics.

Caption: Chemical structure of Diethyl Ethylphosphonate.

For unambiguous identification, a standardized set of identifiers is crucial.

| Identifier | Value | Reference |

| IUPAC Name | Diethyl ethylphosphonate | [3] |

| CAS Number | 78-38-6 | [3] |

| Molecular Formula | C₆H₁₅O₃P | [3][4] |

| Molecular Weight | 166.16 g/mol | [4] |

| Synonyms | Diethyl ethanephosphonate, Diethoxyethylphosphine oxide | [3][4] |

| InChI Key | AATNZNJRDOVKDD-UHFFFAOYSA-N | [3] |

Physical Properties

DEEP is a colorless liquid with a characteristically mild or sweet odor.[4] Its physical properties are essential for determining appropriate handling, storage, and purification procedures.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1][4][5] |

| Odor | Mild, sweet | [4] |

| Density | 1.024 - 1.03 g/cm³ at 20°C | [5] |

| Boiling Point | ~211°C (at atmospheric pressure); 180-181°F at 11 mmHg | [4][5] |

| Melting Point | 388°F (198°C) [Note: This appears unusually high and may be an error in the source data, likely confused with flash point or boiling point] | [4][6] |

| Flash Point | 90°C (194°F) - closed cup | |

| Refractive Index | n20/D 1.416 - 1.417 | [4] |

| Solubility | Slightly soluble in water; Miscible with alcohol and ether | [1][6] |

| Vapor Pressure | 0.31 mmHg | [4] |

The relatively high boiling point and flash point indicate that DEEP is not highly volatile or flammable under standard laboratory conditions, simplifying its handling compared to more volatile organic solvents.[5][7] Its density, being slightly greater than water, means it will sink if an immiscible mixture is formed.[6] Limited water solubility is a critical factor in designing aqueous work-up procedures, where hydrolysis can become a competing reaction.[1][6]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of diethyl ethylphosphonate. Each technique provides a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: As an organophosphorus compound, ³¹P NMR is the most direct method for characterization. DEEP exhibits a characteristic chemical shift that is highly sensitive to the electronic environment of the phosphorus atom. This technique is exceptionally powerful for monitoring reactions, such as its synthesis or degradation via hydrolysis.[8][9]

-

¹H NMR: The proton NMR spectrum provides detailed information about the ethyl and ethoxy groups. It will show distinct signals for the CH₃ and CH₂ protons of both the P-ethyl and O-ethyl groups, with characteristic splitting patterns (triplets and quartets, further complicated by P-H coupling) that confirm their connectivity.[10]

-

¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing distinct resonances for the four unique carbon environments within the molecule.[4]

Infrared (IR) Spectroscopy

The IR spectrum of DEEP is dominated by several key absorption bands that correspond to specific molecular vibrations. The most prominent feature is a strong absorption band characteristic of the P=O (phosphoryl) double bond. Other significant bands include C-H stretching from the alkyl groups and P-O-C stretching from the phosphonate ester linkages.[4][11][12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of DEEP reveals a molecular ion peak corresponding to its molecular weight, confirming its overall composition. The fragmentation pattern provides further structural evidence, showing characteristic losses of ethoxy and ethyl groups.[3][13]

Sources

- 1. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]

- 2. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]

- 3. Phosphonic acid, ethyl-, diethyl ester [webbook.nist.gov]

- 4. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Diethyl Ethylphosphonate - Properties & Specifications [china-phosphate.com]

- 6. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 11. DIETHYL ETHYLPHOSPHONATE(78-38-6) IR Spectrum [m.chemicalbook.com]

- 12. Ethylphosphonic acid, diethyl ester [webbook.nist.gov]

- 13. Phosphonic acid, ethyl-, diethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Structural Characterization of Diethyl Ethylphosphonate

This guide provides a comprehensive, in-depth exploration of the analytical methodologies for the structural characterization of diethyl ethylphosphonate (DEEP). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond mere procedural outlines. It delves into the causality behind experimental choices, ensuring a robust and validated approach to the structural elucidation of this important organophosphorus compound.

Introduction

Diethyl ethylphosphonate (C₆H₁₅O₃P, CAS No: 78-38-6) is an organophosphorus compound with a diverse range of industrial and research applications, including its use as a flame retardant, a plasticizer, and a synthetic intermediate.[1][2] Its precise structural integrity is paramount for its functional efficacy and safety. This guide details a multi-technique approach for the unambiguous structural verification of DEEP, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Properties

Before delving into the analytical techniques, it is crucial to understand the fundamental structure of diethyl ethylphosphonate.

Key Physicochemical Properties: [2][3]

-

Molecular Formula: C₆H₁₅O₃P

-

Molecular Weight: 166.16 g/mol

-

Appearance: Colorless liquid

-

Boiling Point: 82-83 °C at 11 mmHg

-

Density: 1.024 g/mL at 20 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For diethyl ethylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR is essential for a complete structural assignment.[4]

The "Why" Behind the NMR Experiment Design

The choice of NMR experiments and parameters is dictated by the need to unambiguously assign every proton and carbon signal and to confirm the phosphorus environment and its couplings. A standard approach for a small molecule like DEEP involves a high-resolution ¹H NMR for proton assignments, a ¹³C{¹H} NMR for carbon backbone information, and a ³¹P{¹H} NMR to identify the phosphorus chemical shift. Further 2D experiments like COSY and HSQC can be employed if the 1D spectra are ambiguous, though for a molecule of this simplicity, they are often not required.

¹H NMR Spectroscopy

Expected Data: The ¹H NMR spectrum of diethyl ethylphosphonate is characterized by three distinct sets of signals corresponding to the ethyl group directly attached to the phosphorus and the two equivalent ethoxy groups.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -P-CH₂-CH₃ | ~1.1 | Triplet of triplets (tt) | 3H | ³JHH ≈ 7.6, ⁴JPH ≈ 20.0 |

| -P-CH₂-CH₃ | ~1.8 | Doublet of quartets (dq) | 2H | ³JHH ≈ 7.6, ²JPH ≈ 18.0 |

| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | 6H | ³JHH ≈ 7.1 |

| -O-CH₂-CH₃ | ~4.1 | Doublet of quartets (dq) | 4H | ³JHH ≈ 7.1, ³JPH ≈ 7.1 |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer field strength.[2][5]

Interpretation: The ethoxy groups' methylene protons (-O-CH₂-) appear as a doublet of quartets due to coupling with the adjacent methyl protons (quartet) and the phosphorus nucleus (doublet). The ethyl group's methylene protons (-P-CH₂-) also show a complex splitting pattern for similar reasons. The integration values (3H, 2H, 6H, 4H) are crucial for confirming the number of protons in each environment.

¹³C NMR Spectroscopy

Expected Data: The proton-decoupled ¹³C{¹H} NMR spectrum will show four distinct signals.

| Assignment | Chemical Shift (δ, ppm) | Coupling to ³¹P |

| -P-CH₂-C H₃ | ~6.5 | Doublet (²JCP) |

| -P-C H₂-CH₃ | ~25.0 | Doublet (¹JCP) |

| -O-CH₂-C H₃ | ~16.5 | Doublet (³JCP) |

| -O-C H₂-CH₃ | ~61.5 | Doublet (²JCP) |

Note: Data is compiled from various sources and may show slight variations.[6][7]

Interpretation: The key feature is the coupling of each carbon to the phosphorus atom, resulting in doublets. The one-bond coupling (¹JCP) for the carbon directly attached to the phosphorus is significantly larger than the two- and three-bond couplings. This is a definitive diagnostic feature for identifying the carbon atoms in the phosphonate moiety.[7]

³¹P NMR Spectroscopy

Expected Data: The proton-decoupled ³¹P{¹H} NMR spectrum of diethyl ethylphosphonate will exhibit a single resonance.

| Compound | Chemical Shift (δ, ppm) | Reference |

| Diethyl ethylphosphonate | ~30-33 | 85% H₃PO₄ |

Note: The chemical shift can be influenced by the solvent.[8]

Interpretation: The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. A value in the range of +30 to +33 ppm is characteristic of alkylphosphonates.[9] A proton-coupled ³¹P spectrum would show a complex multiplet due to couplings with all the protons in the molecule, confirming the connectivity established in the ¹H NMR.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the diethyl ethylphosphonate sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.[10]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H, ¹³C, and ³¹P frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp lines and accurate coupling constant measurements.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse width and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C{¹H} NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets (which will be split into doublets by phosphorus). A longer acquisition time and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

³¹P{¹H} NMR: Acquire the spectrum with proton decoupling. A single pulse experiment is usually sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Apply baseline correction.

-

Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or an external standard (85% H₃PO₄ at 0 ppm for ³¹P).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to determine the chemical shifts and coupling constants.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern obtained from techniques like electron ionization (EI) or collision-induced dissociation (CID) offers valuable structural information.

The "Why" Behind the MS Experiment Design

For a relatively small and volatile molecule like DEEP, direct injection into an electron ionization (EI) source is a common and effective approach. EI is a "hard" ionization technique that induces significant fragmentation, providing a characteristic fingerprint of the molecule. Electrospray ionization (ESI) is a "soft" ionization technique that is also applicable, especially when coupled with liquid chromatography (LC-MS), and would primarily show the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion or specific fragment ions to elucidate fragmentation pathways.

Expected Data (Electron Ionization):

| m/z | Proposed Fragment | Notes |

| 166 | [C₆H₁₅O₃P]⁺˙ | Molecular Ion (M⁺˙) |

| 138 | [M - C₂H₄]⁺˙ | Loss of ethene via McLafferty rearrangement |

| 137 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 110 | [M - 2C₂H₄]⁺˙ | Subsequent loss of another ethene molecule |

| 93 | [HP(O)(OH)₂]⁺˙ | Rearrangement and fragmentation |

| 81 | [P(O)(OH)₂]⁺ | |

| 65 | [P(OH)₂]⁺ |

Note: The relative intensities of these fragments can vary based on the instrument and conditions.

Interpretation and Proposed Fragmentation Pathway: The fragmentation of diethyl ethylphosphonate under EI conditions is expected to proceed through several characteristic pathways for organophosphorus esters.[11][12] A common fragmentation mechanism is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from an ethoxy group to the phosphoryl oxygen, followed by the elimination of a neutral ethene molecule. This leads to the prominent peak at m/z 138. Subsequent loss of another ethene molecule results in the fragment at m/z 110. Alpha-cleavage, the breaking of the bond between the phosphorus and the ethyl group, can lead to the fragment at m/z 137.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a stock solution of diethyl ethylphosphonate in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of around 1-10 µg/mL in the mobile phase. The optimal concentration should be determined empirically to avoid detector saturation.[1]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

-

-

LC-MS System Setup:

-

Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

For direct infusion, the sample can be introduced directly into the ESI source via a syringe pump.

-

For LC-MS analysis, an isocratic or gradient elution with a suitable mobile phase (e.g., water and acetonitrile with 0.1% formic acid) can be used. The addition of formic acid aids in the protonation of the analyte in positive ion mode.[13]

-

-

Data Acquisition:

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for diethyl ethylphosphonate.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 167.

-

Perform a full scan analysis to detect all ions within a specified mass range.

-

For structural confirmation, perform tandem MS (MS/MS) on the precursor ion at m/z 167. This involves isolating this ion and subjecting it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Analysis:

-

Identify the [M+H]⁺ peak in the full scan spectrum.

-

Analyze the product ion spectrum from the MS/MS experiment to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed product ions.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The "Why" Behind the IR Experiment Design

For a liquid sample like diethyl ethylphosphonate, Attenuated Total Reflectance (ATR)-FTIR is the most convenient and common technique.[14][15] It requires minimal sample preparation and provides a high-quality spectrum. The key is to obtain a clean spectrum of the neat liquid to identify the characteristic vibrational bands of the P=O, P-O-C, and C-H bonds.

Expected Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2980-2850 | C-H stretch (alkane) | Strong |

| ~1250-1230 | P=O stretch (phosphoryl) | Very Strong |

| ~1160-1100 | P-O-C stretch (asymmetric) | Strong |

| ~1050-950 | P-O-C stretch (symmetric) | Very Strong |

| ~790 | P-C stretch | Medium |

Note: Data is compiled from various sources and represents typical ranges for phosphonates.[16][17]

Interpretation: The most prominent and diagnostic peak in the IR spectrum of diethyl ethylphosphonate is the very strong absorption band corresponding to the P=O stretching vibration, typically found around 1240 cm⁻¹. The strong absorptions in the 1160-950 cm⁻¹ region are characteristic of the P-O-C linkages. The C-H stretching vibrations of the ethyl and ethoxy groups are observed in the 2850-2980 cm⁻¹ range. The presence of these characteristic bands provides strong evidence for the phosphonate functional group.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument and Sample Preparation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.[18]

-

-

Background Measurement:

-

With the clean, empty ATR crystal, acquire a background spectrum. This is crucial as it measures the instrument and environmental (e.g., atmospheric CO₂ and water vapor) absorbances, which will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small drop of the neat diethyl ethylphosphonate liquid directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and compare their positions (in cm⁻¹) and relative intensities to known values for phosphonates and the expected structure of diethyl ethylphosphonate.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal with a solvent-dampened cloth to remove all traces of the sample.

-

Conclusion

The structural characterization of diethyl ethylphosphonate is reliably achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise atomic connectivity and chemical environment, mass spectrometry confirms the molecular weight and provides fragmentation data for structural verification, and IR spectroscopy identifies the key functional groups. By following the detailed and validated protocols outlined in this guide, researchers can confidently and accurately confirm the structure of diethyl ethylphosphonate, ensuring its suitability for its intended application.

References

- Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- ResearchGate. (n.d.). The structure of diethyl phosphonate with the ¹H–³¹P couplings given in....

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- University of Arizona. (n.d.). 31 Phosphorus NMR.

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Chen, Y., et al. (2020). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. NIH.

- SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts.

- Hogenboom, A. C., et al. (1997). Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry. Analytical Chemistry.

- ResearchGate. (2025). Quantification of organophosphate insecticides in drinking water....

- SpectraBase. (n.d.). ETHYL DIETHYLPHOSPHINATE - Optional[31P NMR] - Chemical Shifts.

- JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures.

- University of Washington. (n.d.). Shimadzu FTIR Standard Operating Procedure.

- SpectraBase. (n.d.). DIETHYL-1-(3-METHOXYPHENYL)-ETHYL-PHOSPHONATE - Optional[13C NMR] - Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Diethyl phosphite. In NIST Chemistry WebBook.

- Koskela, H. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381.

- University of California, San Diego. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[FTIR] - Spectrum.

- The Journal of Physical Chemistry Letters. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Health, Safety and Environment Office, The Hong Kong University of Science and Technology. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.

- University of Wisconsin-River Falls. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

- ResearchGate. (2025). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy....

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69629, Diethyl vinylphosphonate.

- ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl....

- YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- SpectraBase. (n.d.). Undecenyl diethyl phosphonate - Optional[FTIR] - Spectrum.

- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.

- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.

Sources

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum [chemicalbook.com]

- 3. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DIETHYL ETHYLPHOSPHONATE(78-38-6) 13C NMR spectrum [chemicalbook.com]

- 7. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. m.youtube.com [m.youtube.com]

- 16. DIETHYL ETHYLPHOSPHONATE(78-38-6) IR Spectrum [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. utsc.utoronto.ca [utsc.utoronto.ca]

The Solubility of Diethyl Ethylphosphonate in Organic Solvents: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the solubility characteristics of diethyl ethylphosphonate (DEEP), a versatile organophosphorus compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing DEEP's solubility, practical methodologies for its determination, and an overview of predictive modeling techniques. Our aim is to equip the reader with the necessary knowledge to confidently select appropriate solvent systems and design robust experimental or process conditions involving this compound.

Introduction to Diethyl Ethylphosphonate and its Significance

Diethyl ethylphosphonate (CAS No. 78-38-6) is a colorless liquid with a mild odor, recognized for its utility in a variety of applications.[1] It serves as a crucial intermediate in the synthesis of more complex organophosphorus compounds, a flame retardant in polymers, and a reagent in various organic reactions.[1] The solubility of DEEP in organic solvents is a critical physical property that dictates its performance in these applications, influencing reaction kinetics, purification processes, and formulation stability. A thorough understanding of its solubility profile is therefore paramount for process optimization, safety, and achieving desired outcomes in research and industrial settings.

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of diethyl ethylphosphonate, C6H15O3P, provides key insights into its solubility behavior.

The DEEP molecule possesses both polar and non-polar characteristics. The phosphoryl group (P=O) is highly polar and capable of acting as a hydrogen bond acceptor. The ethoxy groups (-OCH2CH3) also contribute to the molecule's polarity and can participate in dipole-dipole interactions. Conversely, the ethyl group attached directly to the phosphorus atom and the ethyl groups of the ethoxy moieties introduce non-polar, hydrophobic character.

The interplay of these features means that DEEP's solubility is favored in solvents that can engage in similar intermolecular interactions. Solvents with moderate to high polarity, and those capable of acting as hydrogen bond donors, are generally effective at solvating the DEEP molecule.

Caption: Intermolecular forces influencing the solubility of DEEP.

Qualitative Solubility Profile of Diethyl Ethylphosphonate

| Solvent | Qualitative Solubility | Reference(s) |

| Alcohols (e.g., Ethanol) | Miscible | [2][3] |

| Ethers (e.g., Diethyl Ether) | Miscible | [2][3] |

| Dichloromethane | Good Solubility/Slightly Soluble | [2][3] |

| Chloroform | Soluble | [3] |

| Ethyl Acetate | Good Solubility/Slightly Soluble | [2][3] |

| Water | Slightly Soluble | [1][4][5] |

Experimental Determination of Solubility: A Standardized Protocol

For applications requiring precise solubility data, empirical determination is essential. The following is a standardized protocol based on the widely accepted shake-flask method, which is suitable for determining the solubility of a liquid solute like diethyl ethylphosphonate in a liquid solvent.

Materials and Equipment

-

Diethyl ethylphosphonate (solute) of known purity

-

Organic solvent (solvent) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a suitable detector)

Experimental Workflow

Caption: Workflow for the experimental determination of DEEP solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of diethyl ethylphosphonate to a series of glass vials.

-

Accurately add a known volume or mass of the organic solvent to each vial. The presence of a distinct, undissolved phase of DEEP is necessary to ensure saturation.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a constant concentration.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for several hours to allow for complete phase separation.

-

Carefully withdraw a sample from the supernatant (the solvent-rich phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microdroplets of DEEP.

-

-

Quantification:

-

Prepare a series of calibration standards of diethyl ethylphosphonate in the chosen organic solvent.

-

Analyze the filtered samples and calibration standards using a validated analytical method (e.g., GC-FID).

-

Construct a calibration curve and determine the concentration of DEEP in the saturated solution.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the average concentration from replicate experiments.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or as a weight percentage).

-

Predictive Approaches to Solubility

In the absence of extensive experimental data, predictive models can provide valuable estimates of solubility. Two powerful approaches are the use of Hansen Solubility Parameters and group contribution methods like UNIFAC.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

While the specific HSP values for diethyl ethylphosphonate are not readily published, they can be estimated through group contribution methods or determined experimentally by assessing its solubility in a range of solvents with known HSPs. Once the HSP of DEEP is known, its compatibility with various organic solvents can be predicted by calculating the "Hansen distance" (Ra) between the solute and solvent. A smaller Ra value indicates a higher likelihood of solubility.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group contribution model used to predict activity coefficients in liquid mixtures. By breaking down the molecules in a mixture into their constituent functional groups, UNIFAC can estimate the activity coefficient of a solute at infinite dilution in a solvent, which can then be used to calculate its theoretical solubility.

The application of UNIFAC requires a database of interaction parameters between the various functional groups. While a powerful tool, the accuracy of UNIFAC predictions for specific compounds like diethyl ethylphosphonate depends on the availability and quality of the interaction parameters for the phosphonate group with the functional groups of the solvents of interest.

Conclusion

This technical guide has provided a multifaceted overview of the solubility of diethyl ethylphosphonate in organic solvents. By understanding the underlying physicochemical principles, leveraging available qualitative data, and employing robust experimental and predictive methodologies, researchers and professionals can make informed decisions regarding the use of DEEP in their specific applications. The provided experimental protocol offers a clear pathway for generating precise, application-relevant solubility data, while the introduction to predictive models opens avenues for computational screening of potential solvent systems.

References

- PubChem. Diethyl ethylphosphonate. National Center for Biotechnology Information.

- Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate.

Sources

- 1. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. Modified UNIFAC 2.0 – A Group-Contribution Method Completed with Machine Learning [arxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thermal Decomposition Profile of (Ethylphosphonoyl)ethane (Diethyl Ethylphosphonate)